3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromenone core with various substituents, including a tert-butyl group, a methyl group, and a piperidinyl propyl ketone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Furochromenone Core: The synthesis begins with the construction of the furochromenone core. This can be achieved through a cyclization reaction involving a suitable chromenone precursor and a furan derivative under acidic or basic conditions.
Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced via alkylation reactions. For instance, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.
Attachment of the Piperidinyl Propyl Ketone Side Chain: The final step involves the introduction of the piperidinyl propyl ketone side chain. This can be accomplished through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile, such as a propyl halide, followed by oxidation to form the ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities. Compounds with similar structures have shown promise as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets relevant to diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl propyl ketone side chain could play a crucial role in binding to these targets, while the furochromenone core may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-5-methyl-6-[3-oxo-3-(morpholin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one: Similar structure but with a morpholine ring instead of a piperidine ring.
3-tert-butyl-5-methyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 3-tert-butyl-5-methyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the piperidinyl propyl ketone side chain, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H29NO4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-tert-butyl-5-methyl-6-(3-oxo-3-piperidin-1-ylpropyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H29NO4/c1-15-16(8-9-22(26)25-10-6-5-7-11-25)23(27)29-21-13-20-18(12-17(15)21)19(14-28-20)24(2,3)4/h12-14H,5-11H2,1-4H3 |
InChI Key |
ZZCRDBHSEARUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)N4CCCCC4 |
Origin of Product |
United States |
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